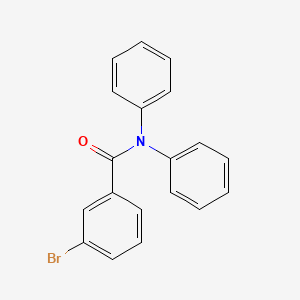![molecular formula C18H22N6O4 B6093082 N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6093082.png)
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and pyrazole intermediates, followed by their coupling through amide bond formation. Common reagents and conditions include:
Isoxazole formation: Using 3,5-dimethyl-4-isoxazole as a starting material.
Pyrazole formation: Synthesizing the pyrazole ring through cyclization reactions.
Amide bond formation: Coupling the isoxazole and pyrazole intermediates using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Molecular targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE: A simpler analog with similar structural features.
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Another analog with variations in the substituents.
Uniqueness
The uniqueness of N3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-(1-{[(3,5-DIMETHYL-4-ISOXAZOLYL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-6-14(18(26)20-16-10(3)23-28-12(16)5)24-8-7-13(21-24)17(25)19-15-9(2)22-27-11(15)4/h7-8,14H,6H2,1-5H3,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAXVSDAUFJRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(ON=C1C)C)N2C=CC(=N2)C(=O)NC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1-Benzylpiperidin-4-yl)-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6093003.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093019.png)
![methyl 1-(3-{3-[(cyclobutylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6093023.png)
![3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(3-METHYLBENZOYL)UREA](/img/structure/B6093028.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6093036.png)
![3-{2-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6093044.png)

![5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6093053.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6093057.png)
![4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one](/img/structure/B6093065.png)
![4-(2-CHLORO-6-FLUOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6093073.png)
![2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol](/img/structure/B6093096.png)
![N-[5-(1-{1-[(3-fluorophenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6093101.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide](/img/structure/B6093103.png)
